molecular formula C20H24N2O3 B4672683 2-butyl-6-[(3-methoxypropyl)amino]-1H-benzo[de]isoquinoline-1,3(2H)-dione

2-butyl-6-[(3-methoxypropyl)amino]-1H-benzo[de]isoquinoline-1,3(2H)-dione

Cat. No. B4672683
M. Wt: 340.4 g/mol
InChI Key: GFRMTRWTWRLTSM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-butyl-6-[(3-methoxypropyl)amino]-1H-benzo[de]isoquinoline-1,3(2H)-dione is a synthetic compound that belongs to the family of isoquinoline alkaloids. It has been widely used in scientific research due to its potential therapeutic applications.

Mechanism of Action

The exact mechanism of action of 2-butyl-6-[(3-methoxypropyl)amino]-1H-benzo[de]isoquinoline-1,3(2H)-dione is not fully understood. However, it has been suggested that it works by inhibiting various enzymes and signaling pathways that are involved in cell proliferation, angiogenesis, and inflammation. It has also been shown to induce apoptosis in cancer cells.
Biochemical and Physiological Effects:
2-butyl-6-[(3-methoxypropyl)amino]-1H-benzo[de]isoquinoline-1,3(2H)-dione has been shown to have several biochemical and physiological effects. It has been shown to inhibit the growth and proliferation of cancer cells, reduce inflammation, and modulate the immune system. It has also been shown to improve cognitive function and memory in animal models of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

One of the major advantages of using 2-butyl-6-[(3-methoxypropyl)amino]-1H-benzo[de]isoquinoline-1,3(2H)-dione in lab experiments is its broad range of potential therapeutic applications. It has been shown to be effective against various types of cancer, viruses, and bacteria. Another advantage is its relatively low toxicity compared to other chemotherapeutic agents. However, one of the limitations of using this compound in lab experiments is its limited solubility in aqueous solutions, which can make it difficult to administer.

Future Directions

There are several future directions for the research on 2-butyl-6-[(3-methoxypropyl)amino]-1H-benzo[de]isoquinoline-1,3(2H)-dione. One direction is to investigate its potential use in combination with other chemotherapeutic agents to enhance its efficacy. Another direction is to explore its potential use in treating other diseases such as autoimmune disorders and cardiovascular diseases. Additionally, further research is needed to fully understand its mechanism of action and to develop more effective synthesis methods.

Scientific Research Applications

2-butyl-6-[(3-methoxypropyl)amino]-1H-benzo[de]isoquinoline-1,3(2H)-dione has been extensively studied for its potential therapeutic applications. It has been shown to possess anticancer, antiviral, and antimicrobial properties. It has also been investigated for its potential use in treating neurodegenerative diseases such as Alzheimer's and Parkinson's.

properties

IUPAC Name

2-butyl-6-(3-methoxypropylamino)benzo[de]isoquinoline-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N2O3/c1-3-4-12-22-19(23)15-8-5-7-14-17(21-11-6-13-25-2)10-9-16(18(14)15)20(22)24/h5,7-10,21H,3-4,6,11-13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFRMTRWTWRLTSM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN1C(=O)C2=C3C(=C(C=C2)NCCCOC)C=CC=C3C1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-butyl-6-[(3-methoxypropyl)amino]-1H-benzo[de]isoquinoline-1,3(2H)-dione

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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